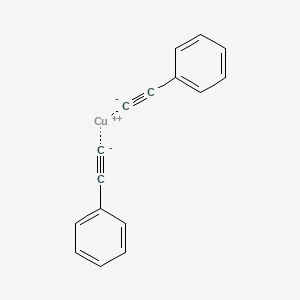![molecular formula C31H31N3O7S B11973632 ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973632.png)
ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(acétoxy)-3-méthoxyphényl]-(2Z) est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. Ce composé présente plusieurs groupes fonctionnels, y compris des groupements ester, méthoxy et indole, qui contribuent à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(acétoxy)-3-méthoxyphényl]-(2Z) implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation d’intermédiaires clés, tels que les dérivés d’indole et de thiazolopyrimidine, suivis de leur couplage dans des conditions spécifiques. Les réactifs couramment utilisés dans ces étapes comprennent l’anhydride acétique, le méthanol et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(acétoxy)-3-méthoxyphényl]-(2Z) peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy et indole peuvent être oxydés dans des conditions spécifiques.
Réduction : Les groupes carbonyle du composé peuvent être réduits en alcools.
Substitution : Les groupes ester et méthoxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que le méthylate de sodium. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour réaliser les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(acétoxy)-3-méthoxyphényl]-(2Z) implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres biomolécules, conduisant à la modulation de voies biologiques. Les voies et les cibles exactes dépendraient de l’application et du contexte biologique spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(hydroxy)-3-méthoxyphényl]-(2Z)
- 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(méthoxy)-3-méthoxyphényl]-(2Z)
Unicité
L’unicité du 6-carboxylate d’éthyle de 7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-5-[4-(acétoxy)-3-méthoxyphényl]-(2Z) réside dans ses groupes fonctionnels spécifiques et ses caractéristiques structurales, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C31H31N3O7S |
|---|---|
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
ethyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H31N3O7S/c1-6-8-15-33-21-12-10-9-11-20(21)25(28(33)36)27-29(37)34-26(19-13-14-22(41-18(4)35)23(16-19)39-5)24(30(38)40-7-2)17(3)32-31(34)42-27/h9-14,16,26H,6-8,15H2,1-5H3/b27-25- |
Clé InChI |
WCCNTLQFVKVPPJ-RFBIWTDZSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=C(C=C5)OC(=O)C)OC)/C1=O |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC(=C(C=C5)OC(=O)C)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11973562.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-](/img/structure/B11973567.png)

![7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11973581.png)
![2-{[5-{[5-{[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11973589.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B11973607.png)
![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)
![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)


![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}decanehydrazide](/img/structure/B11973647.png)
